molecular formula C9H10N2 B1297896 3,6-Dimethyl-1H-indazole CAS No. 7746-28-3

3,6-Dimethyl-1H-indazole

Cat. No.: B1297896
CAS No.: 7746-28-3
M. Wt: 146.19 g/mol
InChI Key: YELUYTLFUPWAIQ-UHFFFAOYSA-N
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Description

Overview of Indazole Ring System Chemistry

Indazole, also known as benzo[d]pyrazole, is a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyrazole (B372694) ring. mobt3ath.comjmchemsci.com This fusion results in a 10π electron aromatic system, which confers considerable stability to the core structure. jmchemsci.com The indazole ring is a versatile scaffold found in a limited number of natural products, such as the alkaloids nigellicine (B1251354) and nigellidine, but is a prominent feature in a vast array of synthetic compounds with diverse applications. thieme-connect.de

The chemistry of indazoles is rich and varied, characterized by reactions common to aromatic systems as well as reactivity stemming from the nitrogen atoms of the pyrazole ring. As heteroaromatic compounds, indazoles undergo electrophilic substitution reactions like halogenation, nitration, and acylation. mobt3ath.com The presence of the N-H bond in the pyrazole moiety allows for facile N-alkylation and N-acylation reactions, which are crucial for synthesizing diverse derivatives. mobt3ath.comresearchgate.net The development of regioselective functionalization methods, particularly at the various carbon and nitrogen positions, is a central theme in modern indazole chemistry, enabling the synthesis of complex molecules with tailored properties. mobt3ath.com

Aromaticity and Tautomerism in the 1H-Indazole Scaffold

A fundamental aspect of indazole chemistry is the phenomenon of annular prototropic tautomerism, where the proton on the nitrogen atom can reside on either nitrogen of the pyrazole ring. gjesr.comresearchgate.net This gives rise to two primary tautomeric forms: the 1H-indazole and the 2H-indazole. A third, less common non-aromatic tautomer, 3H-indazole, is also possible but rarely observed. jmchemsci.comorgsyn.org The position of this tautomeric equilibrium profoundly influences the compound's aromaticity, stability, and reactivity. gjesr.com

The 1H-indazole tautomer possesses a benzenoid structure and is generally considered more aromatic and, consequently, more stable. In contrast, the 2H-indazole tautomer has an ortho-quinoidal character, which is typically associated with lower aromaticity and stability. jmchemsci.com This difference in stability and structure between the tautomers is a key determinant in the synthetic and biological behavior of N-unsubstituted indazoles.

The relative stability of the 1H- and 2H-indazole tautomers has been a subject of extensive investigation through both theoretical calculations and experimental methods. Overwhelmingly, studies conclude that the 1H-tautomer is the thermodynamically more stable form. gjesr.comnih.govarchive.org

Theoretical calculations have quantified this energy difference. Early thermochemical and photochemical studies, as well as ab initio calculations, indicated that the 1H-tautomer is more stable than the 2H-tautomer by approximately 2.3 kcal/mol. mobt3ath.comorgsyn.orgarchive.org More advanced calculations at the MP2/6-31G* level of theory predict an energy difference of 3.6 kcal/mol in the gas phase. mobt3ath.comthieme-connect.de Similarly, Nuclear Quadrupole Resonance (NQR) spectroscopy studies combined with quantum-chemical investigations show the 1H form to be more stable by 21.4 kJ mol−1 (approximately 5.1 kcal/mol). wikipedia.org

Experimental findings corroborate these theoretical predictions. In the gas phase, electronic spectra clearly show the predominance of the 1H-indazole. researchgate.net The stability of the 1H-tautomer generally persists across different solvents and even in the excited state. mobt3ath.comarchive.org However, the tautomeric equilibrium can be influenced by factors such as the electronic nature of substituents on the ring and the polarity of the solvent. researchgate.netnih.gov For instance, the formation of intermolecular hydrogen bonds in certain solvents or in the solid state can stabilize the 2H-tautomer in specific cases. nih.gov

Distinguishing between the 1H- and 2H-indazole tautomers is routinely accomplished using various spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy. Both ¹H and ¹³C NMR provide distinct signals that allow for unambiguous identification. orgsyn.org

In ¹³C NMR spectroscopy, the chemical shifts of the carbon atoms in the pyrazole ring are particularly informative. google.comnih.gov For example, in studies of N-methylated indazoles, the C3 carbon signal appears at a different chemical shift for the 1-methyl (1H-like) versus the 2-methyl (2H-like) isomer. jmchemsci.com

¹H NMR is also a powerful tool. While the signals for N-methyl groups in 1-methyl- and 2-methyl-indazole differ only slightly, the chemical shifts of the ring protons, especially the H3 proton, can be significantly different. jmchemsci.com In a study of osmium(IV) complexes with indazole, the chemical shift of the H3 proton differed by approximately 10 ppm between the coordinated 1H- and 2H-tautomers. Furthermore, techniques like Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) can elucidate the connectivity and spatial relationships within the molecule, confirming the tautomeric form. nih.gov Infrared (IR) spectroscopy can also be used, with differences in the N-H stretching frequencies providing clues to the tautomeric state and hydrogen bonding patterns. archive.org

Historical Context and Evolution of 3,6-Dimethyl-1H-indazole Research

The history of indazole chemistry began in the early 1880s with the foundational work of Nobel laureate Emil Fischer. mobt3ath.comnih.gov He first synthesized the parent indazole heterocycle by heating ortho-hydrazino cinnamic acid. nih.gov This discovery opened a new chapter in heterocyclic chemistry. Following Fischer's initial breakthrough, systematic investigation of the indazole ring system was significantly advanced by researchers such as Karl von Auwers in the 1920s, who explored the synthesis and reactivity of numerous derivatives. thieme-connect.deresearchgate.netresearchgate.net

While the broader class of indazoles has been studied for over a century, the specific historical research record for This compound (CAS 7746-28-3) is not extensively documented in major chemical literature databases. Its first synthesis is not prominently recorded, and it has not been the subject of the same intensive study as the parent indazole or other derivatives like 5-nitro-1H-indazole. thieme-connect.de

Early synthetic methods for indazoles, such as those starting from substituted anilines, could theoretically be adapted to produce dimethylated versions. orgsyn.org However, specific reports detailing the evolution of research focused solely on the 3,6-dimethyl isomer are scarce.

In modern chemical research, the this compound core is more frequently encountered as a structural component within larger, more complex molecules. Recent studies describe the synthesis of various derivatives where the this compound scaffold is further functionalized, for instance, to create compounds for evaluation in medicinal chemistry. jmchemsci.comjmchemsci.comnih.gov These contemporary approaches often utilize advanced synthetic methodologies like transition-metal-catalyzed cross-coupling reactions to build molecular complexity upon the pre-formed dimethyl-indazole framework. This indicates that while the parent this compound may not be a primary research focus itself, its structural motif remains relevant as a building block in the development of new chemical entities.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,6-dimethyl-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c1-6-3-4-8-7(2)10-11-9(8)5-6/h3-5H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YELUYTLFUPWAIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NNC(=C2C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80343442
Record name 3,6-Dimethyl-1H-indazole
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Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7746-28-3
Record name 3,6-Dimethyl-1H-indazole
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,6-Dimethyl-1H-indazole
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Advanced Synthetic Methodologies for 3,6 Dimethyl 1h Indazole and Its Derivatives

Strategies for the Construction of the 1H-Indazole Ring System

A variety of synthetic strategies have been developed to construct the 1H-indazole ring system. These methods often involve the formation of a key N-N bond and subsequent cyclization.

Cyclization Reactions and Intramolecular C-N Bond Formations

The formation of the indazole nucleus frequently relies on intramolecular cyclization reactions that establish a crucial C-N bond. One prominent approach involves the transition-metal-free oxidative C-N coupling of hydrazones. This method utilizes TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and a basic additive, with dioxygen gas serving as the terminal oxidant, to synthesize 1H-indazoles and 1H-azaindazoles from readily available hydrazones. bhu.ac.in This approach is noted for its good reactivity, tolerance of various functional groups, and broad substrate scope compared to some metal-catalyzed alternatives. bhu.ac.in

Another powerful technique is the electrochemical radical Csp2–H/N–H cyclization of arylhydrazones. This method provides an efficient and sustainable route to 1H-indazole derivatives, proceeding in moderate to good yields. jmchemsci.com The use of hexafluoroisopropanol (HFIP) is notable as it functions not only as a solvent and proton donor but also promotes the formation of nitrogen free radicals, which are key intermediates in the cyclization process. jmchemsci.com This electrochemical approach is operationally simple and can be performed with less expensive electrodes. jmchemsci.com

Palladium-catalyzed domino cyclization reactions have also been employed. For instance, the reaction of hydrazones with p-benzoquinone can lead to the formation of a 5-hydroxy-1H-indazole intermediate, which can then undergo further annulation. mdpi.com This particular strategy allows for the concomitant formation of multiple heterocyclic rings and several new bonds in a single operation. mdpi.com

Oxidative C-H Bond Amination Approaches

Oxidative C-H bond amination has emerged as a powerful tool for the synthesis of N-heterocycles, including 1H-indazoles. These methods avoid the need for pre-functionalized starting materials, offering a more direct and atom-economical route. A silver(I)-mediated intramolecular oxidative C–H amination of arylhydrazones allows for the construction of a diverse range of 1H-indazoles. Current time information in Bangalore, IN.jmchemsci.comnih.govnih.gov This reaction is particularly effective for synthesizing 3-substituted indazoles that are challenging to prepare via other C-H amination methods. Current time information in Bangalore, IN. Mechanistic studies suggest that this transformation proceeds through a single electron transfer (SET) mechanism mediated by the Ag(I) oxidant. Current time information in Bangalore, IN.jmchemsci.comnih.govnih.gov The general procedure involves reacting an arylhydrazone with silver(I) trifluoromethanesulfonate (B1224126) (AgNTf2) and copper(II) acetate (B1210297) in 1,2-dichloroethane (B1671644) at elevated temperatures. Current time information in Bangalore, IN.nih.gov

Transition-metal-free approaches for C-H amination have also been developed. For example, iodobenzene (B50100) can catalyze the intramolecular C-H amination of hydrazones in the presence of Oxone as an oxidant under mild conditions to afford 1H-indazoles in moderate to good yields.

Copper(II) Acetate Catalyzed Reactions

Copper(II) acetate has proven to be a versatile and efficient catalyst in the synthesis of 1H-indazoles. One notable method involves the Cu(OAc)2-catalyzed N-N bond formation using molecular oxygen as the terminal oxidant. escholarship.orggoogle.combeilstein-journals.orguninsubria.itgoogle.com This process typically starts with the reaction of o-aminobenzonitriles with organometallic reagents to form o-aminoaryl N-H ketimine intermediates. beilstein-journals.orguninsubria.itgoogle.com The subsequent copper-catalyzed intramolecular N-N bond formation in a solvent like DMSO under an oxygen atmosphere yields a wide variety of 1H-indazoles in good to excellent yields. beilstein-journals.orguninsubria.itgoogle.com An important advantage of this method is the conservation of both nitrogen atoms from the starting material. uninsubria.it

Another application of copper(II) acetate is in the reaction of 2-formylphenylboronic acids with diazodicarboxylates. wikipedia.orgsamipubco.combeilstein-journals.org This is followed by an acid or base-induced ring closure to furnish 1N-alkoxycarbonyl indazole derivatives. wikipedia.orgsamipubco.com While other copper salts like CuCl2, Cu(OTf)2, and Cu(acac)2 are also effective, Cu(OAc)2 is a commonly used catalyst for this transformation. wikipedia.org

Furthermore, copper(II) acetate is employed in conjunction with other transition metals, such as rhodium, in sequential C-H activation and annulation reactions to build the indazole framework. In these cascade reactions, Cu(OAc)2 often acts as an oxidant.

Catalyst SystemStarting MaterialsKey TransformationProduct TypeReference(s)
Cu(OAc)2 / O2o-Aminobenzonitriles, Organometallic reagentsIntramolecular N-N bond formation1H-Indazoles escholarship.org, google.com, beilstein-journals.org, uninsubria.it, google.com
Cu(OAc)22-Formylphenylboronic acids, DiazodicarboxylatesC-N bond formation, Cyclization1N-Alkoxycarbonyl indazoles wikipedia.org, samipubco.com, beilstein-journals.org
Rh(III) / Cu(OAc)2Imidates, NitrosobenzenesSequential C-H activation, Annulation1H-Indazoles

Reductive Cyclization Protocols

Reductive cyclization offers a valuable pathway to 1H-indazoles, particularly from ortho-substituted nitroaromatics. A notable example is the conversion of o-nitro-ketoximes to 1H-indazoles. This transformation can be catalyzed by iron carbonyl complexes, such as [Cp*Fe(CO)2]2, using carbon monoxide as the reductant. This method proceeds under neutral conditions and is chemoselective. The reaction has been shown to tolerate both electron-donating and electron-withdrawing substituents on the aromatic ring.

Another strategy involves the reductive cyclization of o-nitrobenzylidene amines in the presence of a suitable catalyst and reducing agent. For instance, MoO2Cl2(dmf)2 as a catalyst and triphenylphosphine (B44618) as a reductant under microwave conditions can afford 2-aryl-2H-indazoles. While this produces the 2H-tautomer, it highlights the utility of reductive cyclization in forming the core indazole structure.

A transition-metal-free approach for the synthesis of 1H-indazoles has been developed from readily available N-tosylhydrazones and nitroaromatic compounds. This transformation proceeds under basic conditions and demonstrates a wide substrate scope.

Starting MaterialReagents/CatalystKey TransformationProductReference(s)
o-Nitro-ketoximes[Cp*Fe(CO)2]2, COReductive cyclization1H-Indazoles
N-Tosylhydrazones, Nitroaromatic compoundsBase (e.g., Cs2CO3, NaH)Nucleophilic aromatic substitution, Cyclization1H-Indazoles

Formaldehyde-Mediated Reactions with Nitrogen-Unsubstituted Azoles

The reaction of nitrogen-unsubstituted azoles, such as 1H-indazole, with formaldehyde (B43269) is a known process that typically leads to the formation of N-hydroxymethyl derivatives. The addition of azoles to formaldehyde is a reversible reaction. In acidic aqueous solutions, the reaction between NH-indazoles and formaldehyde has been studied, leading to the characterization of N1-CH2OH and N2-CH2OH derivatives. The mechanism in acidic media is thought to involve the reaction of the neutral indazole with protonated formaldehyde.

Under different conditions, such as microwave irradiation in solvents like THF or DMSO, the condensation of azoles with paraformaldehyde can be used to synthesize various N-substituted derivatives, including aminals. While these reactions demonstrate the reactivity of the indazole N-H bond with formaldehyde, they are more relevant to the functionalization of a pre-existing indazole ring rather than the de novo synthesis of the ring system itself.

Regioselective Synthesis of 3,6-Dimethyl-1H-indazole

The regioselective synthesis of polysubstituted indazoles is a significant challenge in organic synthesis. Achieving the specific this compound isomer requires careful selection of starting materials and reaction conditions to control the placement of the methyl groups.

General strategies for regioselective indazole synthesis often rely on the cyclization of appropriately substituted precursors. For the synthesis of this compound, a logical precursor would be a derivative of 4-methylacetophenone. For instance, the reaction of a 2-halo-4-methylacetophenone with hydrazine (B178648) would be expected to yield the desired product, although regioselectivity issues with unsymmetrical precursors can arise.

A powerful strategy for controlling regioselectivity is the use of directed C-H activation. In this approach, a directing group on the starting material guides a metal catalyst to activate a specific C-H bond for functionalization and subsequent cyclization. For example, rhodium(III)-catalyzed C-H activation and annulation reactions have been used to create highly substituted indazoles. By starting with a precursor containing a methyl group at the para-position of the phenyl ring (which would become the 6-position of the indazole) and a suitable functional group that leads to the formation of the pyrazole (B372694) ring with a methyl group at the 3-position, a regioselective synthesis could be envisioned.

Another approach involves the silver(I)-mediated intramolecular oxidative C-H amination of arylhydrazones. Current time information in Bangalore, IN. When a meta-substituted arylhydrazone is used, the amination tends to occur at the more sterically accessible C-H bond. Current time information in Bangalore, IN. By designing a hydrazone derived from a ketone that will form the 3-methyl group and an aniline (B41778) with a methyl group at the meta-position, it may be possible to achieve regioselective cyclization to the 6-methyl-indazole.

While specific, detailed protocols for the direct regioselective synthesis of this compound are not extensively documented in readily available literature, the application of these general principles of regioselective indazole synthesis provides a clear pathway for its preparation. The choice of starting materials with the methyl groups in the correct positions is paramount, and the use of modern synthetic methods like directed C-H activation can offer precise control over the regiochemical outcome.

Control of N1/N2 Regioisomer Formation

The synthesis of N-substituted indazoles often yields a mixture of N1 and N2 regioisomers, and achieving selectivity is a significant challenge in synthetic chemistry. The direct alkylation of 1H-indazoles typically results in a mixture of N1- and N2-substituted products. nih.gov The regioselectivity of this reaction is influenced by various factors including the nature of the alkylating agent, reaction conditions such as solvent and base, and the electronic and steric properties of substituents on the indazole ring. nih.govbeilstein-journals.orgresearchgate.net

The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer. nih.govbeilstein-journals.org This stability difference can be exploited to achieve regioselectivity. For instance, N-alkylation reactions carried out at elevated temperatures or for longer reaction times tend to favor the formation of the more thermodynamically stable N1-alkyl isomers. connectjournals.com Conversely, reactions under kinetic control often favor the N2-alkylated products. connectjournals.com

Several strategies have been developed to control the N1/N2 regioselectivity:

Reaction Conditions: The choice of base and solvent plays a crucial role. For example, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been shown to be a promising system for achieving high N1 selectivity in the alkylation of various substituted indazoles. nih.govbeilstein-journals.org In one study, the combination of NaH in THF at 50 °C resulted in excellent N1 regioselectivity (>99:1) for the alkylation of a methyl ester derivative of indazole. d-nb.info

Substituent Effects: The electronic and steric nature of substituents on the indazole ring can significantly influence the regiochemical outcome. Electron-withdrawing groups at the C7 position, such as NO2 or CO2Me, have been found to confer excellent N2 regioselectivity (≥ 96%). nih.govbeilstein-journals.org Conversely, certain C3 substituents, like carboxymethyl, tert-butyl, and carboxamide, lead to high N1 regioselectivity (>99%). nih.gov

Thermodynamic vs. Kinetic Control: The N1-regioisomers can be obtained under thermodynamic control, for example, through fusion reactions or Silyl Hilbert-Johnson glycosylation carried out for an extended period (48 hours). seela.netnih.gov In contrast, kinetic control, such as a shorter Silyl Hilbert-Johnson glycosylation (5 hours), exclusively yields the N2-isomer. seela.netnih.gov

Catalysis: Quantum mechanical (QM) analyses have been used to understand the high N2 selectivity in certain alkylation reactions. For instance, in the alkylation of indazoles with alkyl 2,2,2-trichloroacetimidates under acidic conditions, the 1-H indazole tautomer is more stable, but the energy barrier for N1 alkylation is higher than for N2 alkylation, leading to the selective formation of the N2 product. wuxibiology.com

Reaction ConditionSubstrateDominant IsomerSelectivity (N1:N2)Reference
NaH, THF, 50 °CMethyl 3-indazolecarboxylateN1>99:1 d-nb.info
Mitsunobu, n-pentanolMethyl 3-indazolecarboxylateN21:2.5 d-nb.info
Silyl Hilbert-Johnson, 48h4-NitroindazoleN1- seela.netnih.gov
Silyl Hilbert-Johnson, 5h4-NitroindazoleN2- seela.netnih.gov

Stereochemical Control in Chiral Center Formation

While the synthesis of this compound itself does not inherently involve the creation of a chiral center, the synthesis of its derivatives can. The introduction of a substituent at a position that becomes a stereocenter requires stereochemical control to obtain a specific enantiomer.

Research has demonstrated the synthesis of tetrahydro-1H-indazole derivatives with multiple chiral centers. For instance, the reaction of multi-substituted cyclohexanone (B45756) derivatives with hydrazine hydrates can lead to the formation of 1-(4,5,6,7-tetrahydro-6-hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl-1H-indazol-5-yl)ethanone derivatives. jmchemsci.comjmchemsci.com In these molecules, the relative stereochemistry of the substituents on the tetrahydro-indazole ring is crucial. Spectroscopic techniques such as 1H NMR can be used to determine the stereochemistry, where the coupling constants between adjacent protons can indicate their relative orientation (e.g., trans to each other). jmchemsci.com

Furthermore, the synthesis of indazoles with a C3-quaternary chiral center has been achieved with high enantioselectivity using copper-hydride (CuH) catalysis. pnrjournal.com This method allows for the C3-selective allylation of 1H-N-(benzoyloxy) indazoles, producing a variety of C3-allyl 1H-indazoles with high levels of enantioselectivity. pnrjournal.com

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are increasingly being applied to the synthesis of heterocyclic compounds like this compound to develop more environmentally friendly and efficient processes.

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. ajrconline.orgheteroletters.org

Several microwave-assisted methods for the synthesis of indazole derivatives have been reported:

One-pot, two-step cyclization: A highly efficient and eco-friendly one-pot microwave-assisted method involves the reaction of salicylaldehydes with hydrazine hydrates to form aryl hydrazones, which then undergo cyclization to yield indazoles. ajrconline.orgajrconline.org This method offers good to excellent yields. ajrconline.org

Cadogan reaction: An energy-efficient, greener version of the Cadogan reaction for nitrene-based formation of indazoles has been developed using microwave irradiation. researchgate.net This involves the reaction of 2-nitrobenzaldehydes with triethyl phosphite (B83602) to generate nitrenes that subsequently form indazoles. researchgate.net

Cycloaddition reactions: Microwave irradiation under solvent-free conditions has been successfully used for the cycloaddition of vinylpyrazoles, pyrazolyl imines, and pyrazolyl hydrazones with electron-poor reagents to prepare indazoles in moderate to good yields. rsc.org This approach avoids the use of harsh or contaminating conditions associated with classical heating and reduces or eliminates the need for solvents. rsc.org

Domino one-pot three-component synthesis: A simple and efficient synthesis of 2H-indazoles has been achieved from 2-primary amines, bromobenzaldehydes, and sodium azide (B81097) through a domino reaction catalyzed by a heterogeneous Cu(II)-Clay catalyst under microwave irradiation. bcrec.id

MethodReactantsKey FeaturesReference
One-pot two-step cyclizationSalicylaldehydes, Hydrazine hydratesEco-friendly, good to excellent yields ajrconline.orgajrconline.org
Greener Cadogan reaction2-Nitrobenzaldehydes, Triethyl phosphiteEnergy-efficient, nitrene-based formation researchgate.net
CycloadditionVinylpyrazoles, Pyrazolyl imines/hydrazonesSolvent-free, avoids harsh conditions rsc.org
Domino three-component synthesis2-Primary amines, Bromobenzaldehydes, Sodium azideHeterogeneous catalyst, good to excellent yields bcrec.id

Catalyst-Free or Environmentally Benign Conditions

Developing synthetic methods that avoid the use of catalysts, especially those based on heavy metals, or employ environmentally benign catalysts is a key aspect of green chemistry.

Several catalyst-free or environmentally friendly approaches for indazole synthesis have been reported:

Catalyst-free cyclization: One approach involves the reaction of 2-azidobenzaldehydes with amines, which proceeds through the formation of C–N and N–N bonds to yield the indazole ring without the need for catalysts or solvents. This method is noted for its simplicity and environmental friendliness.

Use of benign catalysts: Ammonium chloride, a milder acid, has been used as a catalyst in the synthesis of 1H-indazole derivatives from ortho-hydroxybenzaldehydes and hydrazine hydrate (B1144303) in ethanol. samipubco.com This method is considered green, offering high yields and short reaction times. samipubco.com Similarly, an acidic ionic liquid, [Et3NH][HSO4], has been shown to be an environmentally benign and recyclable catalyst for the synthesis of related dihydropyrimidinone derivatives. ijcce.ac.ir

Solvent-free conditions: The reaction of urazole, dimedone, and aromatic aldehydes to form triazolo[1,2-a]indazole-1,3,8-trione derivatives has been achieved under solvent-free conditions using silica (B1680970) nanoparticles derived from rice husk ash as a catalyst, highlighting a green multicomponent reaction. mdpi.com

Synthesis of Substituted this compound Derivatives

The synthesis of substituted this compound derivatives is crucial for exploring their potential applications. Various synthetic strategies have been developed to introduce different functional groups onto the indazole core.

One common approach is the [3+2] cycloaddition of benzyne (B1209423) with diazo compounds. orgsyn.org The initially formed 3H-indazole can rearrange to the more stable 1H-indazole. orgsyn.org The reaction of benzynes with monosubstituted diazo compounds typically leads to 1H-indazoles. orgsyn.org

Another method involves the reaction of cyclohexanone derivatives containing a 1,3-dicarbonyl moiety with hydrazine hydrate or phenylhydrazine (B124118) hydrochloride in an acidic medium to form tetrahydro-1H-indazole derivatives, which can be further modified. jmchemsci.com

N-Alkylation and N-Arylation Strategies

N-alkylation and N-arylation are important reactions for modifying the properties of this compound. As discussed in section 2.2.1, direct alkylation of 1H-indazoles often leads to a mixture of N1 and N2 isomers. nih.govbeilstein-journals.org

Several methods for N-alkylation have been explored:

Using alkyl halides: Alkylation of 5-cyano indazole with various alkyl halides in the presence of an ionic liquid like (Bmim)BF4 as a phase transfer catalyst affords a mixture of N1- and N2-substituted products. wiley.com

Using alkyl tosylates: A general procedure for N1-alkylation involves reacting the indazole with an alkyl tosylate in the presence of cesium carbonate in dioxane at 90 °C, providing high yields of the N1-alkylated product. nih.gov

Mitsunobu reaction: The Mitsunobu reaction can also be employed for N-alkylation, although it may favor the N2-isomer. d-nb.info

Functionalization at C3, C4, C5, C6, and C7 Positions

The strategic functionalization of the indazole core is crucial for modifying its chemical and pharmacological properties. While the N1 and N2 positions are more nucleophilic, significant progress has been made in the direct functionalization of the carbon atoms of the indazole ring system. pnrjournal.commit.edu Methods for direct C3-functionalization are particularly sought after, as substituents at this position are common in many biologically active indazole-based compounds. pnrjournal.commit.edu

Functionalization at the C3-Position:

The C3 position of the indazole ring is a primary target for synthetic modification. A variety of reactions have been developed to introduce diverse functional groups at this site.

Halogenation: The introduction of a halogen atom at C3 serves as a key step for further modifications via cross-coupling reactions. chim.it Iodination is commonly performed on unprotected indazoles using iodine (I₂) under basic conditions (e.g., KOH in DMF). chim.it For instance, 5- and 6-bromoindazoles have been iodinated at the C3 position in excellent yields using potassium tert-butoxide in THF. chim.it N-Iodosuccinimide (NIS) is also an effective iodinating agent. chim.it

Alkylation: Direct C3-alkylation is challenging due to the low nucleophilicity of this position. mit.edu An innovative approach involves an "umpolung" strategy, where N-(benzoyloxy)indazoles are used as electrophiles in a copper hydride (CuH) catalyzed reaction. mit.edu This method facilitates a highly C3-selective allylation, allowing for the synthesis of C3-allyl-1H-indazoles bearing quaternary stereocenters with high enantioselectivity. mit.edu

(Hetero)arylation: C3-arylated indazoles can be synthesized through regioselective C3-zincation of N1-protected indazoles, followed by a Negishi cross-coupling reaction. chim.it

Nitration: The C3 position can be nitrated to introduce a nitro group. For example, the synthesis of 3,7-dinitro-1H-indazole from 7-nitroindazole (B13768) has been achieved through a process involving the thermal rearrangement of a 2,7-dinitroindazole intermediate. chim.it

Table 1: Examples of C3-Position Functionalization Reactions on the Indazole Ring
Reaction TypeReagents & ConditionsSubstrate ExampleProductSource
IodinationI₂, KOH, DMF6-Bromoindazole6-Bromo-3-iodo-1H-indazole chim.it
IodinationNIS, KOH, CH₂Cl₂5-Bromoindazole5-Bromo-3-iodo-1H-indazole chim.it
AllylationCuH catalyst, N-(benzoyloxy)indazole, Allyl boronateN-(benzoyloxy)indazoleC3-Allyl-1H-indazole mit.edu
NitrationThermal rearrangement of dinitro-intermediate7-Nitroindazole3,7-Dinitro-1H-indazole chim.it

Functionalization at C4, C5, C6, and C7 Positions:

While C3 functionalization is prominent, modifications at other carbon positions on the benzene (B151609) portion of the indazole ring are also synthetically important. Often, these substituents are introduced on the starting materials prior to the indazole ring formation. However, direct functionalization or modification of a pre-formed indazole scaffold is also possible. The CuH-catalyzed C3-allylation has been shown to be tolerant of a wide array of substituents at the C4, C5, C6, and C7 positions, including methoxy, fluoro, chloro, methylsulfonyl, and carbomethoxy groups. mit.edu

A specific example of C6 functionalization is the synthesis of novel 1,3-dimethyl-6-amino-1H-indazole derivatives. nih.gov In a targeted study, N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine was synthesized as a potential inhibitor of indoleamine 2,3-dioxygenase (IDO1). nih.gov This highlights the ability to introduce amine functionalities at the C6 position, which can be crucial for biological activity.

Table 2: Examples of Substituent Tolerance at C4-C7 Positions During C3-Functionalization
PositionSubstituentReaction ContextSource
C4-OCH₃ (Methoxy)CuH-catalyzed C3-allylation mit.edu
C4-F (Fluoro)CuH-catalyzed C3-allylation mit.edu
C5-Cl (Chloro)CuH-catalyzed C3-allylation mit.edu
C6-SO₂CH₃ (Methylsulfonyl)CuH-catalyzed C3-allylation mit.edu
C6-NH₂ (Amino)Synthesis of 1,3-dimethyl-6-amino-1H-indazole derivatives nih.gov
C7-CH₃ (Methyl)CuH-catalyzed C3-allylation mit.edu

Multi-Substituted Indazole Scaffolds

The synthesis of indazole derivatives bearing multiple substituents is a significant area of research, driven by the need for structurally diverse molecules in medicinal chemistry. mdpi.com Rather than functionalizing a plain indazole core, many advanced strategies construct the multi-substituted scaffold in a more convergent manner from appropriately substituted precursors.

One notable approach involves the synthesis of multi-substituted 4,5,6,7-tetrahydro-1H-indazole derivatives. pnrjournal.comjmchemsci.com In this method, multi-substituted cyclohexanone derivatives are treated with hydrazine hydrates in a protic solvent like methanol (B129727) with an acid catalyst. pnrjournal.comjmchemsci.com This cyclocondensation reaction efficiently yields complex indazole scaffolds with substituents at multiple positions. For instance, phenyl, indole, and dimethyl-substituted tetrahydro-1H-indazole derivatives have been successfully synthesized using this strategy. jmchemsci.com

Metal-catalyzed reactions offer powerful tools for constructing multi-substituted indazoles. Rhodium(III)-catalyzed C-H activation and annulation represents an efficient method for building the indazole core. mdpi.comnih.gov For example, Rh(III)-promoted annulation of pyridazinones or phthalazinones with allenes can construct indazole motifs that possess a quaternary carbon atom. nih.gov Similarly, tandem reactions involving azobenzenes and sulfoxonium ylides, catalyzed by copper, can yield 3-acylated-2H-indazoles. mdpi.com

Other strategies include:

Cascade N-N Bond Formation: Heating 3-amino-3-(2-nitroaryl)propanoic acids with a nucleophile under basic conditions can trigger a cascade reaction to form various indazole acetic acid motifs. nih.gov

Intramolecular C-H Amination: Diaryl ketone hydrazones can be treated with iodine to afford 1H-indazoles via a direct aryl C-H amination pathway. mdpi.com

Palladium-Catalyzed Cyclization: The reaction between 2-bromobenzaldehyde (B122850) and a monosubstituted hydrazine in the presence of a palladium catalyst and a phosphine (B1218219) ligand results in the formation of 2-substituted-2H-indazoles. thieme-connect.de

Table 3: Methodologies for Synthesizing Multi-Substituted Indazole Scaffolds
Synthetic StrategyKey PrecursorsCatalyst/ReagentsResulting Scaffold ExampleSource
CyclocondensationMulti-substituted cyclohexanones, Hydrazine hydrateMeOH/H⁺3,4-Dimethyl substituted 4,5,6,7-tetrahydro-1H-indazoles pnrjournal.comjmchemsci.com
Rh(III)-Catalyzed AnnulationPhthalazinones, AllenesRh(III) complexIndazoles with a C3-quaternary carbon nih.gov
Cascade N-N Bond Formation3-Amino-3-(2-nitroaryl)propanoic acidsBaseSubstituted indazole acetic acids nih.gov
Intramolecular C-H AminationDiaryl ketone hydrazonesI₂, KI, NaOAcMulti-substituted 1H-indazoles mdpi.com
Pd-Catalyzed Cyclization2-Bromobenzaldehyde, HydrazinePd(OAc)₂, dppp, t-BuONa2-Aryl-2H-indazoles thieme-connect.de

Reaction Chemistry and Functionalization of 3,6 Dimethyl 1h Indazole

C-H Functionalization Methodologies

The direct functionalization of carbon-hydrogen (C-H) bonds represents a powerful and atom-economical strategy for the structural modification of heterocyclic compounds. In the context of indazoles, significant research has been directed towards the development of methodologies for the regioselective introduction of substituents onto the indazole nucleus.

Direct C3-Functionalization

The C3 position of the 1H-indazole ring is a primary site for functionalization. While direct C3-alkylation of the indazole core can be challenging due to the electronic nature of the ring system, various methods have been developed for substituted indazoles. mit.edu For 3,6-dimethyl-1H-indazole, specific methodologies for direct C3-functionalization remain an area of ongoing research, with much of the available literature focusing on the broader class of 1H-indazoles.

Oxidative Functionalizations

Oxidative functionalization reactions provide another avenue for the derivatization of the indazole core. These reactions often proceed via transition-metal-catalyzed C-H activation and subsequent coupling with a variety of partners. Rhodium-catalyzed double C-H activation of aldehyde hydrazones has been reported as a route to functionalized 1H-indazoles. nih.gov Additionally, copper-promoted oxidative C-H bond amination of hydrazones has been developed for the synthesis of 1H-indazoles. sioc-journal.cn However, specific examples of oxidative functionalization methodologies applied directly to this compound are not extensively detailed in the current body of scientific literature. Broader strategies involving transition-metal-catalyzed sequential C-H activation and annulation have been reviewed for the construction of functionalized indazole derivatives, which could potentially be adapted for this compound. nih.govmdpi.comacs.org

Cross-Coupling Reactions in Indazole Modification

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. These reactions are widely employed for the modification of the indazole scaffold.

Transition Metal-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are particularly valuable for the synthesis of substituted indazoles. researchgate.netwikipedia.orgmdpi.com The Suzuki-Miyaura coupling, for instance, is a versatile method for the formation of C-C bonds between aryl halides and boronic acids. nih.gov While general protocols for the Suzuki-Miyaura coupling of bromoindazoles have been established, specific applications to this compound derivatives require further investigation. nih.govmdpi.comresearchgate.net

The Buchwald-Hartwig amination allows for the formation of C-N bonds, providing access to N-aryl and N-alkyl indazole derivatives. wikipedia.orgatlanchimpharma.comrsc.org The application of this reaction to various heterocyclic bromides has been explored, suggesting its potential utility for the derivatization of a halogenated this compound precursor. researchgate.net

Reaction Type Reactants Catalyst/Reagents Product Yield Reference
Suzuki Coupling5-Bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, Aryl boronic acidsPd(OAc)2, CsF1H-pyridin-4-yl-3,5-disubstituted indazolesNot specified ias.ac.in
Suzuki-Miyaura Coupling3-chloroindazole, 2,6-dimethylphenylboronic acidPd2dba3, SPhos, K3PO43-(2,6-dimethylphenyl)-1H-indazoleGood conversion nih.gov

Amide Cross-Coupling for Derivatization

Amide bond formation is a critical transformation in the synthesis of pharmaceuticals and other biologically active molecules. Amide cross-coupling reactions can be employed for the derivatization of indazoles bearing carboxylic acid or amine functionalities. Standard coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like DIPEA (N,N-Diisopropylethylamine) are commonly used to facilitate the formation of an amide bond between an indazole-carboxylic acid and an amine. nih.gov This methodology provides a reliable route to a diverse range of indazole-carboxamides.

Electrophilic and Nucleophilic Substitutions on the Indazole Core

The indazole ring system can undergo both electrophilic and nucleophilic substitution reactions, allowing for the introduction of a variety of functional groups.

The halogenation of indazoles is a key transformation, as the resulting haloindazoles serve as versatile intermediates for further functionalization, particularly in cross-coupling reactions. chim.it The bromination of the indazole ring at the C3 position can be achieved using reagents such as 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) under ultrasound irradiation. nih.gov A study on the organocatalytic halogenation of indazoles using N-halosuccinimides has reported the synthesis of 3-Bromo-6-methyl-1H-indazole, which proceeds via an electrophilic aromatic substitution mechanism. acs.org

Halogenation at Specific Positions

Halogenation is a key transformation for indazole derivatives, providing essential building blocks for further modifications through cross-coupling reactions. rsc.org For 1H-indazoles that are unsubstituted at the C3 position, electrophilic halogenation occurs preferentially at this site. thieme-connect.de In the case of this compound, the C3 position is already occupied by a methyl group, which directs halogenation to the benzene (B151609) ring.

Electrophilic aromatic substitution on the 6-methyl-1H-indazole skeleton generally targets the C5 and C7 positions. The precise regioselectivity can be influenced by the choice of halogenating agent and reaction conditions.

Table 1: Halogenation Reactions of Substituted Indazoles

SubstrateReagent(s)Position of HalogenationProductReference
1H-IndazoleN-Bromosuccinimide (NBS)C33-Bromo-1H-indazole rsc.org
1H-IndazoleN-Chlorosuccinimide (NCS)C33-Chloro-1H-indazole rsc.org
3-Substituted-1H-indazoleN-Bromosuccinimide (NBS)C55-Bromo-3-substituted-1H-indazole thieme-connect.de

Nitration Reactions

Nitration of the indazole ring is a critical reaction for installing a nitro group, which can be subsequently reduced to an amine or used as an electron-withdrawing group. For 3-methyl-1H-indazole, direct nitration using a mixed acid system of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) selectively introduces a nitro group at the C6 position of the indazole ring. liskonchem.com This process requires careful temperature control to minimize the formation of by-products. liskonchem.comliskonchem.com While this reaction functionalizes a precursor, the resulting 3-methyl-6-nitro-1H-indazole is a key intermediate in various synthetic applications. liskonchem.com The nitration of indazole itself can yield a mixture of products, including 5-nitro and 3-nitro derivatives, underscoring the directing effects of existing substituents. nih.gov

Table 2: Nitration of 3-Methyl-1H-indazole

SubstrateReagent(s)Position of NitrationProductReference
3-Methyl-1H-indazoleHNO₃ / H₂SO₄C63-Methyl-6-nitro-1H-indazole liskonchem.com

Amination Reactions

The introduction of an amino group onto the indazole scaffold can be achieved through various methods, though direct C-H amination of the pre-formed ring is less common than synthetic strategies that construct the ring from an amine-containing precursor. One of the most prevalent methods for producing amino-indazoles is the cyclization of appropriately substituted precursors. For instance, 1H-indazol-3-amines can be synthesized from the reaction of 2-fluorobenzonitriles with hydrazine (B178648). thieme-connect.de

Modern synthetic methods also allow for the construction of the indazole ring via intramolecular C-H amination. Copper-promoted oxidative C-H bond amination of hydrazones provides an efficient route to 1H-indazoles. sioc-journal.cn Similarly, silver(I)-mediated intramolecular oxidative C-H amination enables the synthesis of a wide array of 1H-indazoles from arylhydrazones. acs.orgnih.gov While these methods build the heterocyclic core rather than functionalizing an existing one, they represent key strategies for accessing amino-substituted indazoles. Photocatalytic methods have also been developed for the C-H amination of N-protected indazoles, although this typically involves N-arylation rather than the introduction of an -NH₂ group to the carbon framework. acs.org

Ring Transformations and Rearrangement Mechanisms

The indazole nucleus can undergo fascinating rearrangements and transformations, leading to the formation of entirely different heterocyclic systems or structurally isomeric products.

Intramolecular Rearrangements

A notable rearrangement occurs with indazole-derived N-heterocyclic carbenes (NHCs). When 1-arylindazolium salts are deprotonated, they form transient 1-arylindazol-3-ylidenes. These intermediates can spontaneously undergo a sophisticated rearrangement cascade involving pericyclic reactions. The process is believed to proceed through cleavage of the N-N bond in the pyrazole (B372694) ring, followed by ring-closure and a subsequent proton transfer, ultimately yielding substituted 9-aminoacridines. rsc.org This transformation represents a significant structural reorganization from a bicyclic diaza-heterocycle to a tricyclic acridine system.

Another pathway for forming the indazole ring itself involves an intramolecular Ullmann-type reaction, where a copper-catalyzed cyclization of a hydrazone culminates in the formation of the 1H-indazole core. thieme-connect.comresearchgate.net

Cycloaddition Reactions and Subsequent Rearrangements

Cycloaddition reactions are powerful tools in heterocyclic synthesis and are frequently employed to construct the indazole framework itself, representing a form of ring transformation from acyclic or simpler cyclic precursors. The [3+2] cycloaddition, or 1,3-dipolar cycloaddition, is a particularly effective strategy. nih.gov

In this approach, arynes, which are highly reactive intermediates, react with various 1,3-dipoles. Diazo compounds, generated in situ from precursors like N-tosylhydrazones, can react with arynes to afford 3-substituted indazoles in good yields. organic-chemistry.org Similarly, the reaction between α-substituted α-diazomethylphosphonates and arynes provides an efficient route to 3-alkyl or 3-aryl-1H-indazoles. organic-chemistry.org Another variation involves the [3+2] cycloaddition of nitrile imines with arynes to produce 1H-indazole derivatives. researchgate.net These methods highlight how cycloaddition chemistry is fundamental to assembling the indazole core, effectively transforming simpler molecules into the more complex bicyclic system. nih.govorganic-chemistry.orgresearchgate.net

Theoretical and Computational Investigations of 3,6 Dimethyl 1h Indazole

Quantum Chemical Descriptors and Reactivity Analysis

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule, offering insights into its physicochemical properties and reactivity. nih.gov The MEP surface illustrates the electrostatic potential, which is calculated as the energy of interaction between a positive point charge and the molecule's electron density. This map is color-coded to identify regions of varying electron density; typically, red indicates electron-rich areas (negative potential), which are susceptible to electrophilic attack, while blue signifies electron-poor regions (positive potential), which are favorable for nucleophilic attack. irjweb.com Green and yellow areas represent regions with near-zero or intermediate potential.

For heterocyclic compounds like 3,6-Dimethyl-1H-indazole, MEP analysis can predict sites for intermolecular interactions, particularly hydrogen bonding. nih.gov The electron-rich regions, such as the nitrogen atoms with lone pairs of electrons, are depicted as areas of negative potential (red), highlighting them as potential hydrogen bond acceptors. irjweb.com Conversely, the hydrogen atom attached to the pyrrolic nitrogen (N1) of the indazole ring is an electron-deficient site, shown as a region of positive potential (blue), making it a primary hydrogen bond donor. This predictive capability is crucial for understanding how the molecule interacts with biological receptors or other molecules. nih.gov

Theoretical studies on related indazole structures utilize Density Functional Theory (DFT) methods, such as B3LYP, with basis sets like 6-311G(d,p) to generate these MEP maps. irjweb.comresearchgate.net The analysis of the MEP surface for this compound would similarly reveal the precise locations of its electrophilic and nucleophilic centers, thereby guiding the understanding of its reactivity and intermolecular binding behavior.

Mechanistic Pathways Elucidation through Computational Chemistry

Computational chemistry provides powerful methodologies for elucidating the complex mechanisms of chemical reactions. For the synthesis and transformation of indazole derivatives, these theoretical approaches are instrumental in understanding reaction feasibility, regioselectivity, and the roles of catalysts and intermediates. DFT calculations are frequently employed to model reaction pathways, map potential energy surfaces, and identify the most energetically favorable routes from reactants to products. nih.gov

For instance, the formation of the indazole ring system can occur through various synthetic routes, such as the Cadogan cyclization or reactions involving hydrazine (B178648) hydrate (B1144303) with dicarbonyl compounds. sciforum.netscispace.com Computational studies of a proposed mechanism for the synthesis of 1-(3,6-dimethyl-4-phenyl-1H-indazol-5-yl)ethan-1-one derivatives from a precursor reacted with hydrazine hydrate suggest a pathway involving the formation of a hydrazone intermediate. sciforum.net This intermediate then tautomerizes under acidic conditions, followed by a dehydration step to yield the final indazole product. sciforum.net Similarly, theoretical investigations into the addition of formaldehyde (B43269) to 1H-indazole have been used to explain the observed regioselectivity, showing why the N1-substituted product is thermodynamically more stable than the N2-substituted isomer. acs.orgresearchgate.net

Transition state (TS) analysis is a cornerstone of mechanistic computational chemistry, focusing on the identification and characterization of the highest energy point along a reaction coordinate. The structure and energy of the transition state determine the activation energy and, consequently, the rate of a chemical reaction. For multi-step reactions involving indazole derivatives, computational methods can locate the TS for each elementary step, providing a complete energetic profile of the mechanism.

Reaction coordinate investigations involve mapping the minimum energy path that connects reactants, transition states, intermediates, and products on the potential energy surface. This provides a detailed, step-by-step visualization of how a reaction proceeds. For reactions forming or modifying this compound, this analysis can clarify complex transformations and predict product distributions.

An example is the study of tautomeric equilibria in indazole systems, where the 1H- and 2H-tautomers can interconvert. jmchemsci.com Computational calculations indicate that for the parent indazole, the 1H-tautomer is generally more stable than the 2H-tautomer. researchgate.netjmchemsci.com By mapping the reaction coordinate for proton transfer between the nitrogen atoms, the energy barrier for this isomerization can be determined. These investigations are crucial for understanding why certain reactions of NH-indazoles lead selectively to N1- or N2-substituted products, as the reaction may proceed through the most stable tautomer or the one with the lowest activation barrier for the subsequent step. nih.govacs.org

Solvent and Basis Set Effects in Computational Modeling

The accuracy of computational predictions for molecules like this compound is highly dependent on the theoretical methods chosen, particularly the basis set and the model used to simulate solvent effects. cpts.com.ua A basis set is a set of mathematical functions used to construct the molecular orbitals; its size and complexity influence the precision of the calculations. nih.gov Larger basis sets, such as 6-311++G(d,p) or those from the aug-cc-pVXZ family, provide more flexibility for describing the electron distribution but at a higher computational cost. researchgate.netnih.gov Studies have shown that increasing the basis set size does not always lead to better agreement with experimental data, especially if the chosen solvent model was parameterized using smaller basis sets. cpts.com.uaresearchgate.netcpts.com.ua

Solvation models are critical for simulating reactions in a liquid phase, as solvent can significantly alter molecular geometry, stability, and reactivity. Implicit solvent models, such as the Integral Equation Formalism for the Polarizable Continuum Model (IEFPCM), the Conductor-like Screening Model (COSMO), and the Solvation Model based on Density (SMD), are computationally efficient options. researchgate.netcpts.com.ua These models treat the solvent as a continuous medium with a defined dielectric constant. researchgate.net The choice of solvent model can impact the calculated free energies of solvation and the relative stabilities of isomers or conformers. scienceandtechnology.com.vn For example, DFT calculations on indazole derivatives have used various methods and basis sets, including B3LYP/6-311++G(d,p), to study molecular properties, indicating that this level of theory is often considered a reliable choice for such systems. researchgate.netacs.org

ParameterDescriptionCommon ExamplesImpact on Calculation
Basis Set A collection of functions (basis functions) used to build molecular orbitals.Pople-style (e.g., 6-31G(d,p)), Dunning-style (e.g., cc-pVDZ, aug-cc-pVTZ)Larger basis sets offer more accuracy for electron distribution but increase computational time. nih.gov
Solvent Model An approximation used to account for the effects of a solvent on a solute molecule.Implicit (Continuum) Models (e.g., PCM, SMD, COSMO), Explicit ModelsCrucial for accurate energy and property calculations in solution; can affect predicted stability and reactivity. researchgate.netscienceandtechnology.com.vn
DFT Functional The approximation used for the exchange-correlation energy in Density Functional Theory.B3LYP, M06-2X, ωB97X-DThe choice of functional significantly affects the accuracy of calculated energies and electronic properties. cpts.com.ua

Intermolecular Interaction Studies (e.g., Hydrogen Bonding, π-Stacking)

The biological activity and material properties of this compound are governed by its intermolecular interactions. As a heterocyclic aromatic compound, it can engage in several key non-covalent interactions, including hydrogen bonding and π-stacking. The indazole ring contains a pyrrolic nitrogen (N1) with an attached hydrogen, which acts as a strong hydrogen bond donor. The pyridinic nitrogen (N2) possesses a lone pair of electrons, making it a hydrogen bond acceptor. These features allow this compound to form hydrogen bonds with itself or with other molecules, such as water or amino acid residues in a protein active site. mdpi.com

In addition to hydrogen bonding, the fused aromatic ring system of indazole facilitates π-π stacking interactions. nih.gov This type of interaction occurs when two aromatic rings align in a parallel or parallel-displaced orientation, contributing to the stabilization of molecular assemblies in both the solid state and biological contexts. researchgate.netnih.gov The electron-rich nature of the imidazole (B134444) portion of the indazole ring can enhance these π-π interactions. nih.govrsc.org Computational studies on related imidazole-containing structures have quantified the strength of these interactions, confirming their significant role in molecular organization. mdpi.comnih.gov

Molecular recognition is the specific interaction between two or more molecules through non-covalent bonding, which is the fundamental principle behind a drug's mechanism of action. frontiersin.org For this compound and its derivatives, molecular docking is a key computational technique used to predict and analyze how these compounds bind to the active site of a biological target, such as an enzyme or receptor. nih.gov

Docking studies have been performed on derivatives of this compound to investigate their potential as antimicrobial agents. sciforum.net In one such study, derivatives were docked into the active site of the E. coli DNA gyrase enzyme (PDB ID: 1KZN). sciforum.netjmchemsci.com The results revealed that the indazole core plays a crucial role in binding. Specifically, the N-H group of the indazole ring was shown to form a key hydrogen bond with the side chain of an aspartate residue (ASP-73), while other parts of the molecule engaged in additional hydrogen bonds and van der Waals interactions with other residues like ASN-46. sciforum.net These interactions anchor the ligand within the binding pocket, and the calculated binding energy provides an estimate of the binding affinity. sciforum.netnih.gov Such studies are essential for structure-based drug design, providing a rational basis for modifying the ligand to improve its potency and selectivity. nih.gov

Table of Molecular Docking Results for this compound Derivatives Data extracted from studies on derivatives targeting the DNA gyrase enzyme (PDB: 1KZN).

Compound DerivativeTarget EnzymeBinding Energy (kcal/mol)Key Interacting ResiduesType of Interaction
1-(4-(3,4-dimethoxyphenyl)-3,6-dimethyl-1H-indazol-5-yl)ethan-1-oneDNA Gyrase (1KZN)-7.7ASP-73, ASN-46Hydrogen Bonding sciforum.net
1-(3,6-dimethyl-4-(2,3,4-trimethoxyphenyl)-1H-indazol-5-yl)ethan-1-oneDNA Gyrase (1KZN)-8.1ASP-73, GLU-50Hydrogen Bonding sciforum.net
Derivative 5D (indole substituted)DNA Gyrase (1KZN)Not specifiedGLU-50, ARG-76, GLY-77Hydrogen Bonding jmchemsci.com
Derivative 5F (indole substituted)DNA Gyrase (1KZN)Not specifiedASP-73, GLU-50, ARG-76Hydrogen Bonding jmchemsci.com

Spectroscopic Characterization and Advanced Analytical Techniques in Research of 3,6 Dimethyl 1h Indazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 3,6-Dimethyl-1H-indazole, providing precise information about the hydrogen and carbon skeletal framework.

1H NMR Chemical Shift Analysis

In the ¹H NMR spectrum of an indazole derivative, 1-(3,6-dimethyl-4-phenyl-1H-indazol-5-yl)ethan-1-one, the proton attached to the nitrogen (N-H) of the indazole ring exhibits a characteristic signal far downfield at approximately 13.23 ppm. sciforum.net This significant downfield shift is attributed to the proton's location within the aromatic system and its involvement in hydrogen bonding. The aromatic protons on the benzene (B151609) portion of the indazole ring typically appear in the range of 6.95 to 7.51 ppm. sciforum.net The two methyl groups (at positions 3 and 6) produce distinct singlet signals in the upfield region of the spectrum, with observed shifts for a related derivative around 2.21 ppm and 2.11 ppm. sciforum.net

Proton TypeExpected Chemical Shift (δ, ppm)Multiplicity
N-H (Indazole Ring)> 12.0Broad Singlet
Ar-H (Aromatic Protons)~ 7.0 - 7.5Multiplet/Singlet
C3-CH₃ (Methyl)~ 2.0 - 2.5Singlet
C6-CH₃ (Methyl)~ 2.0 - 2.5Singlet

13C NMR Chemical Shift Analysis

The ¹³C NMR spectrum provides complementary information, detailing the carbon framework of the molecule. For a derivative of this compound, the carbon atoms of the two methyl groups appear in the shielded (upfield) region of the spectrum. sciforum.net The aromatic carbons of the fused benzene and pyrazole (B372694) rings resonate in the downfield region, typically between 110 and 150 ppm, reflecting their varied electronic environments. The specific chemical shifts are influenced by the substitution pattern on the indazole core.

Carbon TypeExpected Chemical Shift (δ, ppm)
Aromatic C (C3a, C7a)~ 120 - 145
Aromatic C (C4, C5, C7)~ 110 - 130
Aromatic C (C3, C6)~ 120 - 150
Methyl C (C3-CH₃, C6-CH₃)~ 15 - 25

Multinuclear NMR for Tautomer Identification

Indazoles can exist in two primary tautomeric forms: 1H-indazole and 2H-indazole. While ¹H NMR signals for substituents like methyl groups may only vary slightly (0.1-0.2 ppm) between tautomers, multinuclear NMR, particularly ¹³C and ¹⁵N NMR, is highly effective for distinguishing them. jmchemsci.com For instance, in simple methylindazoles, the ¹³C NMR chemical shifts for the 1H tautomer can appear around 132-133 ppm, whereas the 2H tautomer may appear further upfield at 123-124 ppm. jmchemsci.com Nitrogen chemical shifts provide an even more definitive means of distinction, with differences often exceeding 20 ppm between the isomeric forms. researchgate.net These techniques are crucial for confirming that the synthesized compound exists predominantly as the 1H tautomer in solution. researchgate.netacs.org

Solid-State NMR Applications

Solid-state NMR (ssNMR) spectroscopy serves as a powerful tool to study the structure of this compound in its crystalline form. Unlike solution NMR, which provides an average structure in a solvent, ssNMR gives insight into the specific tautomeric form and conformation present in the solid state. researchgate.netmdpi.com This is particularly valuable for tautomeric systems like indazoles, as it can definitively identify the proton's location on either nitrogen atom without the influence of solvent effects or rapid proton exchange. nih.govbeilstein-journals.org The combination of solid-state NMR with X-ray crystallography provides a comprehensive structural determination of indazole derivatives. researchgate.net

Mass Spectrometry for Structural Elucidation

Mass spectrometry (MS) is utilized to determine the molecular weight and fragmentation pattern of this compound, thereby confirming its elemental composition. The molecular formula of the compound is C₉H₁₀N₂, corresponding to a molecular weight of approximately 146.19 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z ratio of 146. For the parent compound, 1H-indazole, the molecular ion is the most abundant peak (the base peak). nih.gov Fragmentation of this compound would likely involve the loss of a methyl group (CH₃•), leading to a significant fragment ion at m/z 131, or cleavage of the heterocyclic ring, providing further structural evidence. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass with high precision, confirming the elemental formula. rsc.orgrsc.org

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by detecting their characteristic vibrational frequencies. The spectrum provides clear evidence for the key structural features of the molecule. The N-H stretching vibration of the indazole ring typically appears as a broad band in the region of 3000-3400 cm⁻¹. The C-H stretching vibrations from the aromatic ring and the methyl groups are observed between 2850 and 3100 cm⁻¹. Vibrations corresponding to the C=C and C=N bonds within the aromatic heterocyclic system are found in the fingerprint region, generally between 1400 and 1650 cm⁻¹. For a derivative of this compound, a peak for a C=O group was noted at 1647 cm⁻¹, illustrating how IR helps identify various functional groups attached to the core structure. sciforum.net

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
N-H (Indazole Ring)Stretching~ 3000 - 3400 (broad)
C-H (Aromatic)Stretching~ 3000 - 3100
C-H (Methyl)Stretching~ 2850 - 2980
C=C / C=N (Aromatic Ring)Stretching~ 1400 - 1650

X-ray Crystallography for Solid-State Structure Determination

Crystal Packing and Intermolecular Interactions in this compound Derivatives

The supramolecular architecture of crystalline solids is dictated by a complex interplay of intermolecular forces. In derivatives of this compound, hydrogen bonding is a predominant interaction that directs crystal packing. The nature and pattern of these bonds are highly dependent on the functional groups attached to the indazole scaffold.

A crystallographic study of 1,3-Dimethyl-1H-indazol-6-amine reveals that intermolecular N—H⋯N hydrogen bonds are the primary interactions establishing the crystal packing. nih.gov These bonds link the amino group of one molecule to the N2 atom of the pyrazole ring of an adjacent molecule, creating chains or networks that build the solid-state structure.

In a more complex derivative, 3-{1-[(1-allyl-1H-indazol-6-yl)amino]ethylidene}-6-methyl-2H-pyran-2,4-dione, a variety of intermolecular forces are observed. An intermolecular N—H⋯O hydrogen bond generates an inversion dimer, a common structural motif. researchgate.net These dimers are further connected by weak C—H⋯O contacts, linking the allyl and methyl groups to oxygen atoms of neighboring molecules, ultimately forming a three-dimensional network. researchgate.net This illustrates how different functional groups introduce specific and directional interactions that define the crystal's architecture.

The table below details the hydrogen bond geometries found in the crystal structure of this derivative.

Donor–H···AcceptorD–H (Å)H···A (Å)D···A (Å)D–H···A (°)
N3–H3N···O30.862.112.918(2)156
C6–H6···O10.932.593.486(2)162
C8–H8A···O10.972.583.468(2)152

Data sourced from a study on 3-{1-[(1-allyl-1H-indazol-6-yl)amino]ethylidene}-6-methyl-2H-pyran-2,4-dione. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. jmchemsci.com For aromatic heterocyclic compounds like this compound, the most significant electronic transitions are typically π → π* transitions, involving the excitation of electrons within the conjugated π-system of the aromatic rings. libretexts.org

The indazole ring system acts as a chromophore, the part of the molecule responsible for absorbing light. libretexts.org The specific wavelengths of light absorbed (λmax) and the intensity of the absorption (molar absorptivity, ε) are characteristic of the molecule's electronic structure.

The table below summarizes the observed absorption maxima for relevant indazole compounds.

Compoundλmax 1 (nm)λmax 2 (nm)Solvent
1H-Indazole~250~295Acetonitrile
1-Methylindazole~255~298Acetonitrile
2-Methylindazole~230~275, ~310Acetonitrile

Data interpreted from published spectra. researchgate.net

Methodological Advancements and Future Directions in 3,6 Dimethyl 1h Indazole Research

Novel Synthetic Reagents and Catalytic Systems

The synthesis of the indazole core and its derivatives has been revolutionized by the introduction of advanced catalytic systems that offer greater efficiency, selectivity, and functional group tolerance. Transition-metal catalysis, in particular, has become a cornerstone of modern indazole synthesis.

Rhodium(III) and Copper(II) co-catalytic systems have enabled the facile construction of 1H-indazoles through sequential C-H bond activation and intramolecular annulation. nih.govresearchgate.net These reactions proceed under relatively mild conditions and demonstrate broad substrate scope. nih.gov Similarly, copper-catalyzed methods, such as the use of Cu(OAc)₂·H₂O, are effective for the cyclization of intermediates like o-haloaryl N-sulfonylhydrazones at lower temperatures and catalyst loadings. nih.gov Palladium-catalyzed cross-coupling reactions, including Suzuki and Heck couplings, remain indispensable for introducing diverse substituents onto the indazole framework, allowing for the creation of extensive compound libraries. mdpi.com

Beyond these established systems, researchers are exploring other novel catalysts. Gold-modified zeolites have emerged as an efficient system for N-arylation of indazoles. Iodine-mediated synthesis provides a metal-free alternative for creating certain 2H-indazoles via benzyl (B1604629) C-H functionalization. nih.gov Furthermore, cobalt-catalyzed C-H activation has been successfully employed in the synthesis of specific indazole derivatives. nih.gov

Catalytic SystemReaction TypeKey FeaturesReference
Rh(III)/Cu(II)C-H Activation / AnnulationFacile, one-step construction of the indazole ring. nih.govresearchgate.net
PdCl₂(dppf)₂Suzuki CouplingVersatile for introducing aryl or heteroaryl groups at various positions. mdpi.com
Cu(OAc)₂·H₂OIntramolecular CyclizationProceeds at lower temperatures with low catalyst loading. nih.gov
Iodine-mediatedC-H FunctionalizationMetal-free approach for specific indazole syntheses. nih.gov
Gold-modified ZeolitesN-ArylationEfficient heterogeneous catalysis for functionalization.

Emerging Spectroscopic and Computational Techniques

The structural elucidation and characterization of 3,6-dimethyl-1H-indazole and its analogs rely heavily on a combination of spectroscopic and computational methods. These techniques provide crucial insights into molecular structure, purity, and electronic properties.

Spectroscopic Characterization: Nuclear Magnetic Resonance (NMR) spectroscopy remains the primary tool for structural confirmation. In derivatives of this compound, ¹H NMR spectra typically show characteristic signals for the methyl groups and aromatic protons, while ¹³C NMR confirms the carbon framework, with carbonyl signals appearing around 205 ppm in acetylated versions. jmchemsci.comsciforum.net High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition and molecular weight. jmchemsci.com Infrared (IR) spectroscopy is routinely used to identify key functional groups, such as N-H and C=O stretches. sciforum.net

Computational Techniques: Computational chemistry has become a powerful predictive tool in indazole research. Molecular docking studies are widely used to predict the binding modes and affinities of indazole derivatives with biological targets like enzymes, which guides the design of new therapeutic agents. jmchemsci.comsciforum.nettandfonline.com Density Functional Theory (DFT) calculations are employed to investigate reaction mechanisms, understand electronic structures, and predict spectroscopic properties. nih.govrsc.org DFT has been used to rationalize reaction outcomes and calculate NMR chemical shifts, aiding in the assignment of complex spectra. rsc.org More advanced methods like Molecular Dynamics (MD) simulations and Molecular Mechanics with Generalized Born Surface Area (MM-GSA) analysis help in evaluating the stability of ligand-protein complexes and predicting binding free energies. researchgate.net

TechniqueApplication in Indazole ResearchInformation ObtainedReference
¹H and ¹³C NMRStructural ElucidationConfirmation of molecular skeleton and substituent positions. jmchemsci.comsciforum.netnih.gov
Mass Spectrometry (MS)Molecular Weight DeterminationPrecise mass and elemental composition. jmchemsci.comsciforum.net
Molecular DockingIn Silico ScreeningPrediction of binding modes and interaction energies with biological targets. jmchemsci.comtandfonline.comresearchgate.net
Density Functional Theory (DFT)Mechanistic and Property StudiesReaction pathways, electronic properties, and calculated NMR shifts. nih.govrsc.org
Molecular Dynamics (MD) SimulationBinding Stability AnalysisStability of ligand-receptor complexes over time. researchgate.net

Interdisciplinary Research Integrating Advanced Chemical Methodologies

The true potential of this compound research is realized at the intersection of synthetic chemistry, computational science, and biology. The integration of these fields has led to the rational design and discovery of indazole derivatives with significant therapeutic potential.

A prominent example is the development of kinase inhibitors for cancer therapy. rsc.org Researchers use computational docking to screen virtual libraries of indazole compounds against specific kinase targets. jmchemsci.com Promising candidates identified in silico are then synthesized using advanced catalytic methods and evaluated in biological assays. jmchemsci.comsciforum.net This iterative cycle of design, synthesis, and testing accelerates the discovery of potent and selective inhibitors. For instance, novel 1,3-dimethyl-6-amino indazole derivatives have been designed and synthesized as potential inhibitors of Indoleamine 2,3-dioxygenase (IDO1), a key target in cancer immunotherapy. nih.gov

This interdisciplinary approach extends to other therapeutic areas, including the development of novel antimicrobial and anti-inflammatory agents. jmchemsci.comresearchgate.net Molecular modeling studies help identify key structural features required for activity, which then informs the synthetic strategy to create optimized molecules. tandfonline.comresearchgate.net

Development of High-Throughput Synthesis and Screening Methods

To explore the vast chemical space of indazole derivatives efficiently, high-throughput synthesis and screening (HTS) methods are becoming increasingly vital. These technologies allow for the rapid generation and evaluation of large compound libraries, significantly accelerating the pace of drug discovery.

The creation of indazole-based compound libraries is often achieved through parallel synthesis techniques, leveraging robust and versatile reactions like the Suzuki coupling to introduce diversity. mdpi.comrsc.org These libraries can then be subjected to HTS campaigns against various biological targets. For example, HTS was instrumental in identifying a series of 3-benzylindazoles as potent and selective CDK8 inhibitors. nih.gov

In addition to biological screening, high-throughput methods are also being applied to optimize reaction conditions. By rapidly screening different catalysts, solvents, and reagents, researchers can quickly identify the optimal parameters for a given synthetic transformation. Furthermore, in silico HTS, which involves the computational docking of millions of virtual compounds, serves as a critical first pass to prioritize molecules for synthesis and biological testing, saving considerable time and resources. nih.gov The development of rapid analytical techniques, such as circular dichroism-based assays for high-throughput determination of enantiopurity, is also crucial for supporting these efforts. rsc.org

High-Throughput MethodApplication in Indazole ResearchAdvantageReference
High-Throughput Screening (HTS)Biological evaluation of large compound libraries.Rapidly identifies active compounds ("hits") against therapeutic targets. nih.gov
Parallel SynthesisCreation of diverse indazole libraries.Efficiently generates a large number of related compounds for screening. rsc.org
In Silico HTS (Virtual Screening)Computational pre-screening of virtual libraries.Prioritizes compounds for synthesis, reducing cost and effort. nih.gov
High-Throughput Reaction OptimizationFinding optimal conditions for synthesis.Accelerates the development of efficient and robust synthetic routes.

Q & A

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsYieldPurification Method
MethylationDimethyl carbonate, DMF, 353 K, 10 h~40%Silica gel chromatography

Advanced: How can computational methods like DFT predict the electronic properties and reactivity of this compound?

Methodological Answer:
Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact-exchange terms can model electronic properties such as HOMO-LUMO gaps, electrostatic potential surfaces, and nucleophilic/electrophilic sites. For example:

  • Thermochemical accuracy : Hybrid functionals improve atomization energy predictions (average deviation <3 kcal/mol) by balancing exchange-correlation effects .
  • Reactivity prediction : Electron-withdrawing substituents (e.g., nitro groups) lower LUMO energies, enhancing electrophilicity, while methyl groups increase steric hindrance.
  • Solvent effects : Polarizable continuum models (PCM) simulate solvation, critical for predicting reaction pathways in biological systems.

Basic: What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy : 1H and 13C NMR identify methyl group positions (e.g., δ ~2.5 ppm for aromatic methyl protons) and distinguish regioisomers. NOE experiments resolve spatial proximity of substituents .
  • IR Spectroscopy : Stretching frequencies for N-H (3200–3400 cm⁻¹) and aromatic C=C (1450–1600 cm⁻¹) confirm indazole core integrity .
  • X-ray Crystallography : Resolves crystal packing and confirms regiochemistry (e.g., Cambridge Crystallographic Data Centre deposition for unambiguous assignment) .

Advanced: How can structure-activity relationships (SAR) guide the design of this compound derivatives with enhanced pharmacological profiles?

Methodological Answer:
SAR studies focus on:

  • Substituent effects : Nitro groups at C-6 (as in 3-methyl-6-nitro-1H-indazole) enhance binding to kinases or receptors, while methyl groups improve metabolic stability .
  • Bioisosteric replacements : Replacing methyl with trifluoromethyl or cyano groups alters lipophilicity and target affinity.
  • Pharmacophore mapping : Docking studies (e.g., with mGluR5 or AMPA receptors) identify critical interactions (e.g., hydrogen bonding at the indazole N1 position) .

Q. Table 2: Example Biological Activities of Indazole Derivatives

DerivativeTargetActivity (IC₅₀)Reference
3-Methyl-6-nitro-1H-indazolePKA0.8 µM
1,3-Dimethyl-1H-indazoleHSF112 µM

Basic: What purification strategies are recommended for isolating this compound from reaction mixtures?

Methodological Answer:

  • Liquid-liquid extraction : Separate polar by-products using ethyl acetate/water phases.
  • Chromatography : Silica gel columns with hexane/ethyl acetate gradients resolve methylated isomers .
  • Recrystallization : Use ethanol/water mixtures to obtain high-purity crystals, monitored by TLC (Rf ~0.5 in 7:3 hexane/EtOAc).

Advanced: How can researchers resolve contradictions in biological activity data for this compound derivatives across studies?

Methodological Answer:

  • Assay standardization : Control variables like cell line passage number, serum conditions, and incubation time.
  • Metabolic stability testing : Evaluate cytochrome P450 interactions to explain discrepancies in in vivo vs. in vitro efficacy .
  • Structural validation : Re-characterize disputed compounds via X-ray or 2D NMR to confirm regiochemistry .

Basic: What are the stability considerations for storing this compound?

Methodological Answer:

  • Light sensitivity : Store in amber vials at -20°C to prevent photodegradation.
  • Moisture control : Use desiccants in sealed containers to avoid hydrolysis of the indazole ring.
  • pH stability : Avoid strong acids/bases (pH 6–8 recommended) to prevent ring-opening reactions.

Advanced: How do steric and electronic effects influence the regioselectivity of electrophilic substitutions on this compound?

Methodological Answer:

  • Steric effects : Methyl groups at C-3 and C-6 hinder electrophilic attack at adjacent positions, directing substitutions to C-4 or C-7.
  • Electronic effects : Electron-donating methyl groups activate the indazole ring, favoring nitration at C-5 (para to N1) in strongly acidic conditions .
  • Computational modeling : Fukui indices from DFT calculations predict electrophilic susceptibility, guiding synthetic planning .

Basic: What analytical techniques quantify this compound in biological matrices?

Methodological Answer:

  • HPLC-UV : C18 columns with acetonitrile/water gradients (retention time ~8–10 min) .
  • LC-MS/MS : MRM transitions (e.g., m/z 161 → 133 for quantification) enhance sensitivity in plasma or tissue homogenates .
  • Validation parameters : Ensure linearity (R² >0.99), precision (RSD <15%), and recovery (>80%) per ICH guidelines.

Advanced: What catalytic systems enable sustainable synthesis of this compound derivatives?

Methodological Answer:

  • Transition metal catalysis : Pd/C or CuI in Suzuki-Miyaura couplings introduce aryl groups at C-4 .
  • Organocatalysis : Proline derivatives catalyze asymmetric cycloadditions to form indazole cores .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 10 hours) and improves yields by 20–30% .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.